molecular formula C8H12N2O2 B13568912 (6-Isopropoxypyridazin-3-yl)methanol

(6-Isopropoxypyridazin-3-yl)methanol

Cat. No.: B13568912
M. Wt: 168.19 g/mol
InChI Key: YADCRSYJNFOYON-UHFFFAOYSA-N
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Description

(6-Isopropoxypyridazin-3-yl)methanol is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound features an isopropoxy group attached to the pyridazine ring and a methanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Isopropoxypyridazin-3-yl)methanol typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.

    Introduction of the Isopropoxy Group: This step involves the alkylation of the pyridazine ring using isopropyl halides under basic conditions.

    Attachment of the Methanol Group: The final step involves the reduction of a suitable precursor, such as an aldehyde or ester, to introduce the methanol group.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further reduce the compound to form alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyridazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Isopropoxypyridazin-3-yl)methanol would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The isopropoxy and methanol groups could play a role in its binding affinity and activity.

Comparison with Similar Compounds

    Pyridazine: The parent compound without the isopropoxy and methanol groups.

    (6-Methoxypyridazin-3-yl)methanol: A similar compound with a methoxy group instead of an isopropoxy group.

    (6-Isopropoxypyridazin-3-yl)ethanol: A compound with an ethanol group instead of a methanol group.

Conclusion

(6-Isopropoxypyridazin-3-yl)methanol is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block for further research and development.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(6-propan-2-yloxypyridazin-3-yl)methanol

InChI

InChI=1S/C8H12N2O2/c1-6(2)12-8-4-3-7(5-11)9-10-8/h3-4,6,11H,5H2,1-2H3

InChI Key

YADCRSYJNFOYON-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN=C(C=C1)CO

Origin of Product

United States

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